Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester
Description
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester (IUPAC name: ethyl 3-oxo-3-[(2-phenylethyl)amino]propanoate) is a specialized organic compound featuring a propanoic acid backbone with an ethyl ester group, a ketone (3-oxo), and a secondary amine substituted with a 2-phenylethyl group.
Properties
IUPAC Name |
ethyl 3-oxo-3-(2-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)10-12(15)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIFTSQALWBPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester typically involves the reaction of propanoic acid derivatives with phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenylethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Ethyl 3-Oxo-3-Phenylpropanoate (CAS: 166104-20-7)
Structure: Ethyl ester of 3-oxo-3-phenylpropanoic acid. Key Features:
- Functional Groups : 3-Oxo, phenyl, and ester.
- Applications : Primarily used in synthetic chemistry as a precursor for pharmaceuticals or flavorants.
Research Findings : - Acts as a flavor compound in pineapple varieties, contributing to fruity aromas .
- Lacks the amino group present in the target compound, which may reduce its bioactivity compared to nitrogen-containing analogs.
3-(Methylthio)Propanoic Acid Ethyl Ester
Structure : Ethyl ester with a methylthio (-SCH₃) group at the 3-position.
Key Features :
- Functional Groups : Methylthio, ester.
- Applications: Dominant aroma compound in pineapples, with odor active values (OAVs) up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple . Research Findings:
- Imparts sulfurous, tropical notes in fruits .
- Unlike the target compound, it lacks an oxo group but demonstrates the importance of sulfur-containing substituents in flavor chemistry.
Propanoic Acid Ethyl Ester Derivatives with Antimicrobial Activity
Structure: Simple propanoic acid ethyl ester (C₅H₁₀O₂). Key Features:
- Functional Groups : Ester.
- Applications : Found in endophytic fungi and bacterial volatiles, exhibiting antifungal and antibacterial properties .
Research Findings : - Inhibits pathogens like Fusarium oxysporum and Escherichia coli via membrane disruption .
- The addition of oxo and amino groups (as in the target compound) could enhance specificity or potency against microbial targets.
Ethyl 3-[(2-Ethoxy-2-Oxoethyl)(Phenylmethyl)Amino]-3-Oxo-Propanoate (CAS: 30130-96-2)
Structure: Ethyl ester with 3-oxo and a branched amino substituent (phenylmethyl and ethoxyethyl groups). Key Features:
- Functional Groups : 3-Oxo, tertiary amine, ester.
- Research Findings:
- High synthetic yield (96%) via optimized routes .
- Demonstrates how steric and electronic effects of substituents influence reactivity and bioactivity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Antioxidant Activity: Simple propanoic acid ethyl esters from fungal extracts show radical-scavenging properties, likely due to ester-mediated solubility in lipid membranes .
- Antimicrobial Action: Ethyl esters with branched substituents (e.g., 3-oxo-3-phenyl) exhibit stronger pathogen inhibition than linear analogs. For example, propanoic acid ethyl ester derivatives disrupt microbial cell walls via hydrophobic interactions .
- Flavor Contributions: Esters with sulfur (e.g., methylthio) or nitrogen substituents are critical in fruit aroma profiles. The target compound’s amino group could introduce umami or savory notes, though this requires experimental validation .
Biological Activity
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester, also known by its chemical structure C14H19NO3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 251.31 g/mol
- CAS Number : 500869-15-8
The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. The specific mechanisms by which propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence pain perception and inflammation.
Anti-inflammatory Effects
Research has shown that similar compounds exhibit significant anti-inflammatory properties. For instance, studies indicate that propanoic acid derivatives can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models .
Neuroprotective Properties
Some studies suggest that propanoic acid derivatives may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in conditions like neurodegeneration where inflammation plays a critical role.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased IL-6 levels | |
| Neuroprotection | Reduced oxidative stress | |
| Enzyme inhibition | COX inhibition |
Case Studies
-
Study on Inflammatory Response :
A study investigated the effects of propanoic acid derivatives on inflammatory markers in human cell lines. Results showed a significant reduction in IL-6 and TNF-α levels when treated with the compound at concentrations ranging from 5 to 20 μg/mL, indicating its potential as an anti-inflammatory agent . -
Neuroprotective Effects in Animal Models :
In a rat model of neurodegeneration, treatment with propanoic acid derivatives resulted in improved cognitive function and reduced neuronal death compared to control groups. The mechanism was attributed to decreased oxidative stress markers and enhanced antioxidant enzyme activity .
Research Findings
Recent studies have highlighted the potential therapeutic applications of propanoic acid derivatives:
- Cancer Therapeutics : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Pain Management : Due to their anti-inflammatory properties, these compounds may serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief with potentially fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
